An In-depth Technical Guide to 3-(Aminomethyl)cyclopentan-1-ol
An In-depth Technical Guide to 3-(Aminomethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Aminomethyl)cyclopentan-1-ol, a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document also draws upon information from closely related analogs to provide a thorough understanding of its properties and potential applications.
Chemical Identity and Properties
3-(Aminomethyl)cyclopentan-1-ol is a cyclic amino alcohol with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol . The molecule contains two chiral centers, leading to four possible stereoisomers. The Chemical Abstracts Service (CAS) numbers for the parent compound and its known stereoisomers are crucial for unambiguous identification in research and procurement.
Table 1: CAS Numbers for 3-(Aminomethyl)cyclopentan-1-ol and its Stereoisomers
| Compound Name | CAS Number |
| 3-(Aminomethyl)cyclopentan-1-ol | Not assigned |
| (1S,3S)-3-(Aminomethyl)cyclopentan-1-ol | 1007306-62-8[1][2] |
| (1S,3R)-3-(Aminomethyl)cyclopentan-1-ol | 1201787-06-5[3] |
| (1R,3S)-3-(Aminomethyl)cyclopentan-1-ol | 1110772-09-2[4][5] |
The physical and chemical properties of 3-(Aminomethyl)cyclopentan-1-ol are not extensively documented in publicly available literature. However, predicted data for some of its stereoisomers offer valuable insights into its characteristics.
Table 2: Predicted Physicochemical Properties of (1R,3S)-3-(Aminomethyl)cyclopentan-1-ol
| Property | Value | Source |
| Boiling Point | 205.6 ± 13.0 °C | [4][5] |
| Density | 1.042 ± 0.06 g/cm³ | [5] |
| pKa | 15.17 ± 0.40 | [5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Figure 1: A proposed synthetic route to 3-(Aminomethyl)cyclopentan-1-ol via reductive amination.
Generic Experimental Protocol for Reductive Amination (Hypothetical):
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Reaction Setup: To a solution of 3-(hydroxymethyl)cyclopentanone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
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Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Reduction: Once imine formation is complete, add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or perform catalytic hydrogenation with a catalyst like Raney Nickel or Palladium on carbon) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
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Workup: After the reaction is complete, quench the reaction by adding water or a dilute acid. Extract the product with an appropriate organic solvent.
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Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired 3-(Aminomethyl)cyclopentan-1-ol.
Potential Biological Activity and Applications
While no specific biological activities or signaling pathway involvements have been reported for 3-(Aminomethyl)cyclopentan-1-ol itself, the aminocyclopentanol scaffold is a recognized pharmacophore present in various biologically active molecules. Derivatives of aminocyclopentane have been investigated for a range of therapeutic applications.
The structural characteristics of 3-(Aminomethyl)cyclopentan-1-ol, featuring a primary amine and a hydroxyl group on a cyclopentane ring, make it an attractive starting material for the synthesis of novel compounds with potential pharmacological activities. The amine and alcohol functionalities provide convenient handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.
Logical Relationship for Drug Discovery Application:
Figure 2: A logical workflow illustrating the use of 3-(Aminomethyl)cyclopentan-1-ol in drug discovery.
Conclusion
3-(Aminomethyl)cyclopentan-1-ol represents a valuable, yet under-explored, chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this compound is currently lacking in the public domain, this guide provides a foundational understanding based on available data for its stereoisomers and logical synthetic strategies. Further research into the synthesis, characterization, and biological evaluation of 3-(Aminomethyl)cyclopentan-1-ol and its derivatives is warranted to unlock its full potential in the development of novel therapeutics and other advanced materials. Researchers and drug development professionals are encouraged to consider this versatile scaffold in their future discovery efforts.
References
- 1. Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
